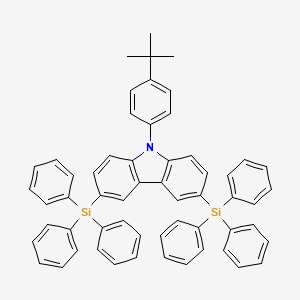
CzSi
Descripción general
Descripción
CzSi, also known as 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole, is known for its high triplet energy, wide band-gap, and high glass-transition temperature (Tg >131 °C). It is one of the most widely-used TADF host materials for blue electrophosphorescence .
Synthesis Analysis
This compound is used in the creation of blue thermally activated delayed fluorescence organic light-emitting diodes . It is co-doped into a light-emitting layer (EML) as an electron transport ladder .Molecular Structure Analysis
This compound possesses bulky, sterically-hindered triphenylsilyl substitutions on electrochemically-active C3 and C6 positions of carbazole . It has a nearly-perfect 90° dihedral angle between its carbazole and tert-butylphenyl groups .Chemical Reactions Analysis
This compound is used in the formation of blue fluorescent electroluminescence by co-doping it into a light-emitting layer (EML) as an electron transport ladder . The performances of the co-doped device were improved effectively because of the well-matched energy levels and excellent electron transport ability of this compound .Physical and Chemical Properties Analysis
This compound has a high triplet energy, wide band-gap, and high glass-transition temperature . It exhibits enhanced morphological and superior electrochemical stability . It has a molecular weight of 816.19 g/mol, and its HOMO and LUMO values are 6.0 eV and 2.5 eV respectively .Aplicaciones Científicas De Investigación
Silicio Czochralski (CzSi) Aplicaciones en Investigación Científica
Fabricación de Semiconductores: El silicio Czochralski es fundamental en la industria de los semiconductores debido a su alta pureza y naturaleza libre de defectos, esencial para crear dispositivos semiconductores eficientes. El control de los defectos y las impurezas es crucial ya que pueden afectar significativamente el rendimiento de los componentes semiconductores .
Producción de Microchips/Chips de Ordenador: Las obleas de this compound se utilizan ampliamente en la producción de microchips y chips de ordenador. La calidad de las obleas de silicio impacta directamente en el rendimiento, la eficiencia y la miniaturización de estos chips, que son integrales para la computación moderna .
Fabricación de Celdas Solares: Las celdas solares de alta eficiencia a menudo se basan en obleas de this compound. El proceso de crecimiento tiene como objetivo lograr cristales únicos libres de defectos, que son vitales para las obleas de celdas solares avanzadas debido a su impacto en el rendimiento de las celdas solares .
Aplicaciones Aeroespaciales: La industria aeroespacial utiliza obleas de this compound para diversas aplicaciones, incluida la tecnología satelital donde la confiabilidad y la eficiencia son primordiales. Las propiedades del material lo hacen adecuado para las duras condiciones del espacio .
Componentes Electrónicos y Circuitos Integrados: this compound se utiliza en la creación de componentes electrónicos y circuitos integrados. Sus propiedades eléctricas son esenciales para desarrollar dispositivos con alta confiabilidad y características de rendimiento específicas .
Dispositivos Sensores: La tecnología de sensores a menudo incorpora this compound debido a sus propiedades eléctricas estables, que son necesarias para mediciones precisas y un funcionamiento confiable del sensor en diversas aplicaciones .
Mecanismo De Acción
Target of Action
The primary target of the compound 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole, commonly known as CzSi, is in the field of optoelectronics . This compound is a Thermally Activated Delayed Fluorescence (TADF) host material used for blue electrophosphorescence . It is known for its high triplet energy, wide band-gap, and high glass-transition temperature .
Mode of Action
This compound interacts with its targets by exhibiting enhanced morphological and superior electrochemical stability . It possesses bulky, sterically-hindered triphenylsilyl substitutions on electrochemically-active C3 and C6 positions of carbazole . With a nearly-perfect 90° dihedral angle between its carbazole and tert-butylphenyl groups, this compound exhibits enhanced morphological and superior electrochemical stability .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the processes of electrophosphorescence. The compound’s high triplet energy and wide band-gap make it an ideal host material for blue electrophosphorescence . The downstream effects of these pathways include the production of blue light in organic light-emitting diodes .
Result of Action
The molecular and cellular effects of this compound’s action are most evident in its role in optoelectronics. When used as a host material in organic light-emitting diodes, this compound contributes to the production of blue light . This is a direct result of its interaction with other materials in the diode, leading to electrophosphorescence .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s high glass-transition temperature suggests that it can maintain stability under relatively high-temperature conditions . Additionally, its use in optoelectronics often requires a controlled environment to ensure optimal performance and longevity .
Propiedades
IUPAC Name |
[9-(4-tert-butylphenyl)-6-triphenylsilylcarbazol-3-yl]-triphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H49NSi2/c1-58(2,3)44-34-36-45(37-35-44)59-56-40-38-52(60(46-22-10-4-11-23-46,47-24-12-5-13-25-47)48-26-14-6-15-27-48)42-54(56)55-43-53(39-41-57(55)59)61(49-28-16-7-17-29-49,50-30-18-8-19-31-50)51-32-20-9-21-33-51/h4-43H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHKEPSYODOQJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=C2C=CC(=C7)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H49NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694860 | |
| Record name | 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
816.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898546-82-2 | |
| Record name | 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can the heat zone design in a CZSi furnace influence the oxygen concentration in the final crystal?
A3: Yes, modifying the heat zone design in a this compound furnace can significantly impact the oxygen concentration in the final crystal. Researchers have found that using a composite heater in a modified heat zone can effectively suppress thermal convection in the silicon melt [, ]. This suppressed convection leads to a reduced axial temperature gradient and, consequently, a lower oxygen concentration in the grown crystal [, ].
Q2: How does rapid thermal annealing (RTA) affect flow pattern defects (FPDs) in this compound?
A4: Rapid thermal annealing (RTA) has been shown to effectively reduce the density of flow pattern defects (FPDs) in this compound wafers []. Studies suggest that annealing at 1200°C for 180 seconds, particularly in a hydrogen atmosphere, leads to a significant reduction in FPD density []. This indicates that RTA can be a valuable technique for improving the quality of this compound wafers.
Q3: What is the impact of neutron irradiation on the formation of oxidation-induced stacking faults (OSFs) in this compound?
A5: Neutron irradiation can significantly hinder the formation of oxidation-induced stacking faults (OSFs) in this compound []. This suppression of OSFs is attributed to the interaction between defects introduced by neutron irradiation and oxygen atoms within the silicon lattice [].
Q4: How does heavy antimony (Sb) doping affect the oxygen concentration in this compound?
A6: Heavy antimony (Sb) doping has been shown to significantly reduce oxygen concentration in this compound [, ]. Studies using Coulometry with Electrolytic Detection by Infrared Absorption (CERDA) revealed that oxygen concentration in heavily Sb-doped this compound was about 40% lower than in lightly doped samples [, ]. This reduction is primarily attributed to the decreased solubility of oxygen in the silicon lattice when large-radius Sb atoms are introduced at high concentrations [, ].
Q5: What is the role of carbon concentration on oxygen precipitation in this compound?
A7: High carbon concentrations in this compound have a multifaceted impact on oxygen precipitation. Research shows that while high carbon content promotes oxide precipitate (OP) density [], it simultaneously inhibits the formation of thermal donors (TDs) []. Interestingly, even with increased OP density, high-carbon this compound wafers can maintain a strain-free bulk state, exhibiting minimal structural defects [].
Q6: How can this compound doped with germanium be used in electronic devices?
A8: this compound with controlled germanium doping has shown promise for developing high-performance transistors []. The presence of germanium allows for strain engineering, leading to enhanced carrier mobility in MOSFET devices []. Specifically, a compressively strained Si1-yGey layer on top of a relaxed Si1-xGex layer (where y > x) can form a high-mobility channel for holes, improving p-type MOSFET performance [].
Q7: Can this compound be used as a host material in organic light-emitting diodes (OLEDs)?
A9: While this compound itself is not typically used directly in the active layers of OLEDs, certain organic molecules incorporating silicon, particularly carbazole-based compounds containing triphenylsilyl groups, have shown promise as host materials for blue phosphorescent OLEDs [, ]. One such example is 3,6-bis(triphenylsilyl)carbazole (this compound), which, when used as a host material with the blue phosphorescent dopant FIrpic, has demonstrated high external quantum efficiencies of around 16% [].
Q8: How does the permanent magnetic field in PMCZ technology impact the growth and properties of this compound?
A10: The permanent magnetic field applied in the Permanent Magnetic Czochralski (PMCZ) method effectively suppresses thermal convection and fluctuations in the silicon melt during crystal growth [, ]. This leads to several advantages, including lower oxygen concentration, more homogenous dopant distribution, and overall improved crystal quality compared to conventionally grown this compound [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B1423325.png)
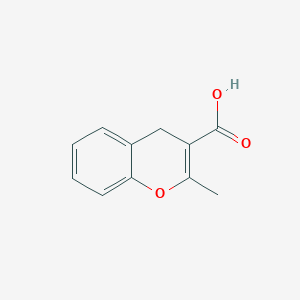


![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1423329.png)
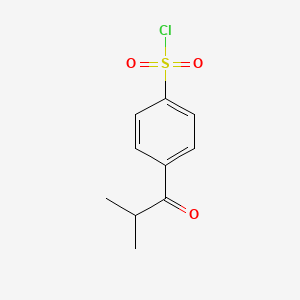
![4,4,5,5-Tetramethyl-2-{3-[(propylsulfanyl)methyl]phenyl}-1,3,2-dioxaborolane](/img/structure/B1423332.png)
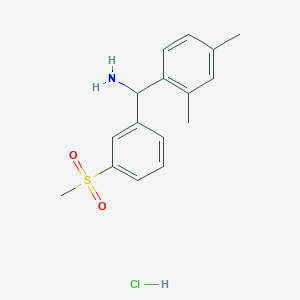
![4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide](/img/structure/B1423337.png)

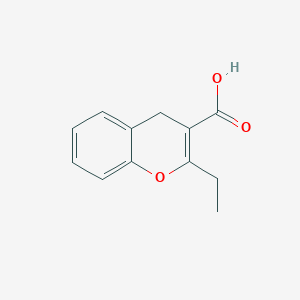
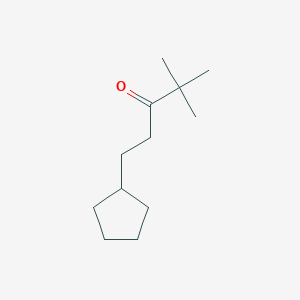
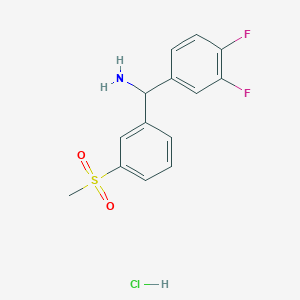
![2-[4-(4-methylphenyl)-1H-imidazol-2-yl]piperidine dihydrochloride](/img/structure/B1423345.png)
